molecular formula C28H33N3O2 B2440510 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 946365-58-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2440510
CAS No.: 946365-58-8
M. Wt: 443.591
InChI Key: IZURPXBFTJJFPZ-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-30(2)25-12-10-23(11-13-25)27(31-17-16-22-6-4-5-7-24(22)20-31)19-29-28(32)18-21-8-14-26(33-3)15-9-21/h4-15,27H,16-20H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZURPXBFTJJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydroisoquinoline moiety, a dimethylamino group, and a methoxyphenyl acetamide. The synthesis typically involves multi-step organic reactions, including:

  • Pictet-Spengler Reaction : To form the dihydroisoquinoline moiety.
  • Friedel-Crafts Alkylation : For attaching the phenyl ring.
  • Reductive Amination : To introduce the amino group.

These methods yield a compound with unique properties due to its specific structural features, which enhance its biological interactions .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have shown improved selectivity for BChE over acetylcholinesterase (AChE), which is crucial for developing treatments aimed at enhancing cognitive function while minimizing side effects .

Neuroprotective Effects

In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that related compounds can protect against amyloid-beta (Aβ) toxicity. For example, compounds similar to this compound exhibited significant protective effects against Aβ-induced cell death, increasing cell viability in treated groups compared to untreated controls .

Case Studies

  • Inhibition of Aβ Aggregation : Research indicated that certain derivatives of this compound could inhibit Aβ aggregation in a dose-dependent manner. The protective activity was evaluated using the MTT assay, showing enhanced cell viability in treated cells compared to those exposed to Aβ alone .
  • Cytotoxicity Assessment : In studies assessing cytotoxicity, derivatives were found to exhibit minimal toxicity at concentrations relevant for therapeutic use. For instance, compounds showed less than 30% cytotoxicity at 12.5 μM in HEK293a cells, indicating a favorable safety profile .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique inhibitory profile against BChE and protective effects against neurotoxicity.

Compound NameBChE Inhibition (%)Aβ Aggregation Inhibition (%)Cytotoxicity (CC50 μM)
Compound A8575>50
Compound B9080>50
Target Compound8878>50

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H30N2O3S
  • Molecular Weight : 402.56 g/mol
  • IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide

The compound features a complex structure that combines an isoquinoline moiety with dimethylamino and methoxyphenyl groups, contributing to its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:

  • Induction of Apoptosis : Many derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Studies suggest that the compound may inhibit specific kinases involved in tumor proliferation pathways.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity. Its structure suggests potential interactions with bacterial cell wall synthesis pathways. Key findings include:

Target Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

This antimicrobial efficacy positions the compound as a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies indicate that the isoquinoline derivatives may possess neuroprotective properties. The mechanisms involved could include:

  • Modulation of Neurotransmitter Systems : By interacting with receptors and transporters, these compounds may help in conditions like depression or anxiety.
  • Reduction of Oxidative Stress : The antioxidant properties associated with the structure could protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives and found that modifications to the methoxy group significantly enhanced antitumor activity against breast cancer cell lines .
  • Antimicrobial Research : Research published in Antibiotics highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential role as a lead compound in antibiotic development .
  • Neuroprotection : A study in Neuroscience Letters reported that certain derivatives exhibited protective effects against oxidative stress-induced neuronal death, indicating their potential utility in treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and what are their key optimization parameters?

The compound is typically synthesized via multi-step coupling reactions involving acetamide and dihydroisoquinoline intermediates. A representative approach involves:

  • Amide coupling : Reacting 4-(dimethylamino)phenyl-substituted ethylamine derivatives with activated 4-methoxyphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Cyclization : Formation of the dihydroisoquinoline moiety via acid-catalyzed cyclization of phenethylamine precursors, followed by alkylation or reductive amination .
    Optimization : Reaction temperature (often 0–25°C), solvent polarity (e.g., DCM or DMF), and stoichiometric ratios (1:1.2 for amine:acid) are critical to minimize byproducts. Yields range from 69% to 99% depending on substituent reactivity .

Basic: Which analytical techniques are pivotal for confirming the structural integrity of this compound?

  • 1H/13C NMR : Essential for verifying substituent positions and stereochemistry. Key signals include:
    • δ 2.8–3.2 ppm (dihydroisoquinoline CH2 groups) .
    • δ 6.7–7.3 ppm (aromatic protons from 4-methoxyphenyl and dimethylaminophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass within ±2 ppm) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers enhance the solubility and blood-brain barrier (BBB) permeability of this compound for CNS-targeted studies?

  • Structural modifications :
    • Introduce polar groups (e.g., hydroxyl or dimethylamino) to improve aqueous solubility .
    • Reduce logP via methoxy or acetamide substituents to balance lipophilicity for BBB penetration .
  • In silico modeling : Use tools like QikProp to predict CNS permeability (e.g., logBB > -1) and adjust substituents iteratively .
  • Ex vivo assays : Parallel artificial membrane permeability assays (PAMPA-BBB) validate predictions .

Advanced: How should discrepancies in receptor binding affinity data across studies be addressed?

  • Standardize assay conditions :
    • Use consistent cell lines (e.g., HEK293 expressing human orexin-1 receptors) .
    • Control for nonspecific binding with excess cold ligand (e.g., 10 μM SB-334867) .
  • Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate .
  • Cross-validate : Compare radioligand displacement (e.g., [³H]-SB-674042) with functional assays (Ca2+ flux) to confirm antagonism .

Advanced: What experimental and computational strategies confirm stereochemical configuration and solid-state structure?

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/acetone) .
  • DFT calculations : Compare experimental and computed NMR chemical shifts (RMSD < 0.3 ppm) to validate stereoisomers .
  • Vibrational circular dichroism (VCD) : Differentiate enantiomers in absence of crystallographic data .

Basic: What purification protocols are effective post-synthesis?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 4:1 to 1:2) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to isolate high-purity crystals (mp 240–260°C) .
  • Prep-HPLC : For challenging separations, employ C18 columns with 0.1% TFA in acetonitrile/water .

Advanced: How is the compound’s therapeutic potential evaluated in neurodegenerative disease models?

  • In vitro neuroprotection assays : Treat SH-SY5Y cells with Aβ25-35 or H2O2 and measure viability via MTT assay (IC50 ≤ 10 μM deemed active) .
  • In vivo efficacy : Administer 10–30 mg/kg (i.p.) in rodent models (e.g., scopolamine-induced memory impairment) and assess cognitive recovery via Morris water maze .
  • PK/PD profiling : Determine brain/plasma ratio (>0.3 indicates BBB penetration) using LC-MS/MS .

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